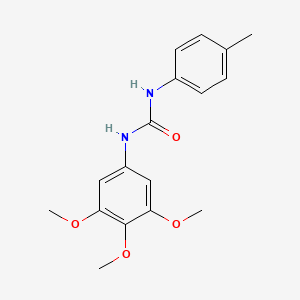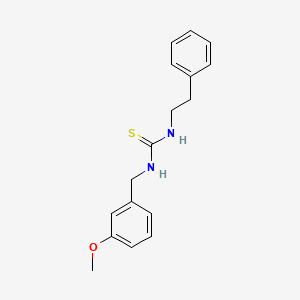![molecular formula C27H23F3N2O3S B10866598 3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866598.png)
3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: The methoxyphenyl, methyl, thiophenyl, and trifluoroacetyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and thiophenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group of the trifluoroacetyl moiety.
Substitution: Various substitution reactions can take place, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Researchers may investigate the compound’s effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Medicine
Drug development: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of treatments for neurological disorders or cancer.
Industry
Material science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of “3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,e][1,4]diazepin derivatives: Compounds with similar core structures but different substituents.
Trifluoroacetyl-containing compounds: Molecules that include the trifluoroacetyl group, known for its electron-withdrawing properties.
Uniqueness
The uniqueness of “3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” lies in its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C27H23F3N2O3S |
|---|---|
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
9-(4-methoxyphenyl)-3-methyl-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H23F3N2O3S/c1-15-5-10-19-21(12-15)32(26(34)27(28,29)30)25(23-4-3-11-36-23)24-20(31-19)13-17(14-22(24)33)16-6-8-18(35-2)9-7-16/h3-12,17,25,31H,13-14H2,1-2H3 |
Clave InChI |
PURXEQFBZQESMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C(F)(F)F)C4=CC=CS4)C(=O)CC(C3)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B10866517.png)
![4-{3-[3-(3,4-Dimethoxy-phenyl)-acryloyl]-thioureido}-benzenesulfonamide](/img/structure/B10866518.png)
![methyl 2-{difluoro[(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate](/img/structure/B10866523.png)
![ethyl 5,5-dimethyl-2-{[3-(pyrrolidin-1-yl)propanoyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B10866526.png)

![methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate](/img/structure/B10866554.png)
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B10866561.png)
![Ethyl 4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10866564.png)
![2-[(2-methoxyphenoxy)methyl]-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10866569.png)
![4-tert-butyl-2,6-bis{(E)-[2-(2H-tetrazol-5-yl)hydrazinylidene]methyl}phenol](/img/structure/B10866575.png)
![3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde](/img/structure/B10866589.png)
![N-(3,4-dichlorophenyl)-2-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxyquinolin-1(2H)-yl]acetamide](/img/structure/B10866595.png)
![1,5-dimethyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10866601.png)

